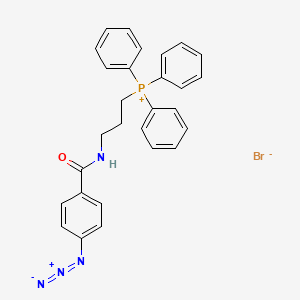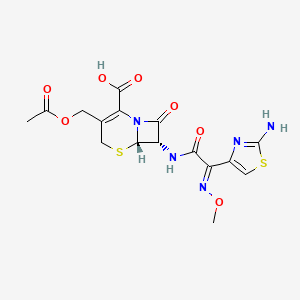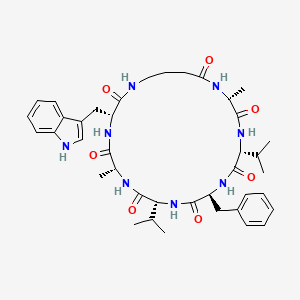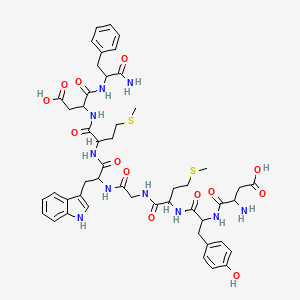
Orfamide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orfamide B is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species. It belongs to a group of structurally similar cyclic lipodepsipeptides called the Orfamide group. This compound was first extracted as a minor compound from Pseudomonas protegens Pf-5, which also produces the group’s namesake cyclic lipodepsipeptide, orfamide A . The compound has a molecular formula of C63H112N10O17 and a molecular weight of 1281.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Orfamide B involves the use of non-ribosomal peptide synthetases, which are large enzyme complexes that assemble the peptide in a template-driven manner. The process includes the activation of amino acids, their sequential addition to a growing peptide chain, and the incorporation of a fatty acid tail .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Pseudomonas species under controlled conditions. The bacteria are grown in nutrient-rich media, and the production of this compound is induced by specific environmental factors such as nutrient limitation or the presence of certain inducers . The compound is then extracted from the bacterial culture using organic solvents and purified through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Orfamide B undergoes various chemical reactions, including:
Oxidation: The fatty acid tail can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced, although this is less common.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids through mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Site-directed mutagenesis using specific primers and enzymes.
Major Products: The major products formed from these reactions include modified versions of this compound with altered biological activities .
Scientific Research Applications
Orfamide B has a wide range of scientific research applications:
Chemistry: Used as a biosurfactant in various chemical processes.
Medicine: Potential use as an antimicrobial and insecticidal agent.
Industry: Used in biocontrol applications to protect crops from fungal infections.
Mechanism of Action
Orfamide B exerts its effects by disrupting the cell membranes of target organisms. The compound integrates into the lipid bilayer of the membrane, causing increased permeability and eventual cell lysis . The molecular targets include various membrane proteins and lipids, and the pathways involved are primarily related to membrane integrity and ion transport .
Comparison with Similar Compounds
Orfamide B is structurally similar to other cyclic lipodepsipeptides such as:
Orfamide A: Differs from this compound by a single amino acid substitution (D-Valine instead of D-allo-Isoleucine at position 4).
Orfamide C: Differs by the substitution of dodecanoic acid for tetradecanoic acid as the lipid moiety.
Orfamide G: Shares the same amino acid sequence as this compound but differs in the length of the fatty acid part.
This compound is unique due to its specific amino acid sequence and the length of its fatty acid tail, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C63H112N10O17 |
|---|---|
Molecular Weight |
1281.6 g/mol |
IUPAC Name |
5-[[6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79) |
InChI Key |
FPMIEPCWEZBKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B10786037.png)
![(1'R,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10786047.png)


![(1'S,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10786062.png)
![S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine,trifluoroacetatesalt](/img/structure/B10786076.png)
![(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10786090.png)
![(4S)-5-[[(6S,15S,21S,24S,25S)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2R)-2-[[(3R)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10786092.png)
